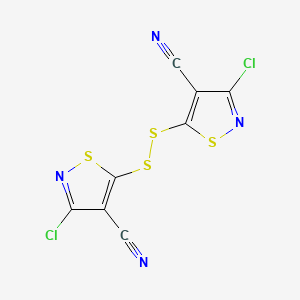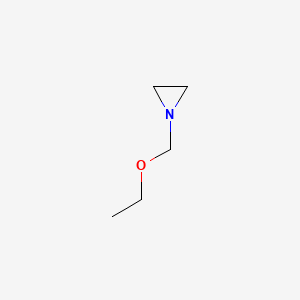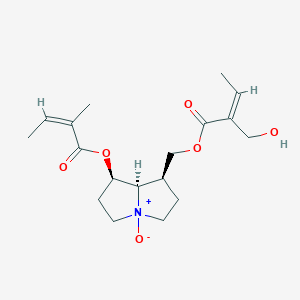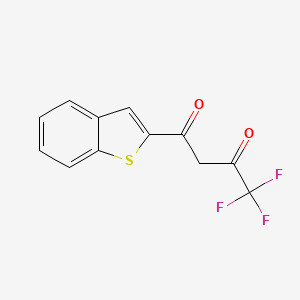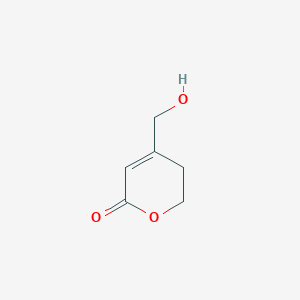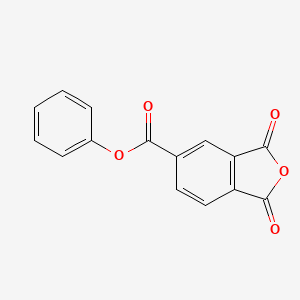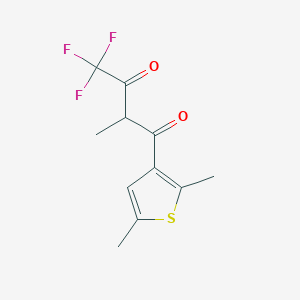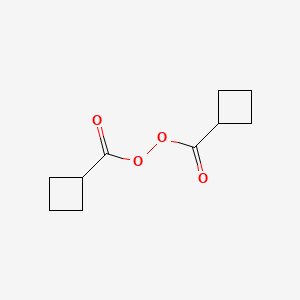
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methyl group attached to a picolinamide backbone. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as TMS-CF₂H (trimethylsilyl difluoromethyl) in the presence of a base like KOH in a solvent such as MeCN . This reaction converts the precursor compounds into the desired difluoromethylated product under mild conditions.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide may involve large-scale difluoromethylation processes using advanced catalytic systems. Transition-metal-catalyzed difluoromethylation, such as those involving copper or palladium catalysts, can be employed to achieve high yields and selectivity . These methods are optimized for scalability and efficiency, making them suitable for industrial applications.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
科学的研究の応用
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to target proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in catalytic processes.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)-3-hydroxy-5-methylpicolinamide
- 4-(Difluoromethyl)-3-hydroxy-5-ethylpicolinamide
- 4-(Difluoromethyl)-3-hydroxy-5-methylbenzoic acid
Uniqueness
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
特性
分子式 |
C8H8F2N2O2 |
|---|---|
分子量 |
202.16 g/mol |
IUPAC名 |
4-(difluoromethyl)-3-hydroxy-5-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H8F2N2O2/c1-3-2-12-5(8(11)14)6(13)4(3)7(9)10/h2,7,13H,1H3,(H2,11,14) |
InChIキー |
ZRXAKOAYNJCYCC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1C(F)F)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


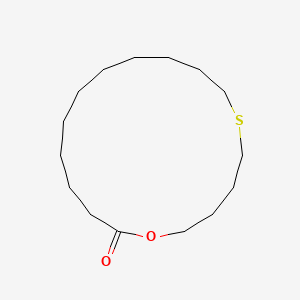
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
